1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea
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Overview
Description
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a urea moiety with an azetidinone ring, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidinone ring. This can be achieved through the cyclization of appropriate β-lactam precursors.
Reaction Conditions: The cyclization reaction is usually carried out under acidic or basic conditions, depending on the specific starting materials and desired reaction pathway.
Urea Formation: The azetidinone intermediate is then reacted with methyl isocyanate to form the final product, this compound. This step typically requires mild heating and the presence of a suitable catalyst to facilitate the reaction.
Chemical Reactions Analysis
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to study various biochemical pathways and processes, including protein-ligand interactions and cellular signaling.
Industrial Applications: It may be explored for its potential use in the synthesis of other valuable chemical intermediates and as a building block in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and target of interest.
Comparison with Similar Compounds
1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidinone ring but lacks the urea moiety, making it less versatile in terms of chemical reactivity and biological activity.
3-Allylazetidin-2-one: Similar to the previous compound, it has an allyl group instead of the urea moiety, resulting in different chemical and biological properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one:
The uniqueness of this compound lies in its combination of the azetidinone ring and urea moiety, which provides a distinct set of chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-methyl-3-(1-prop-2-enoylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-7(12)11-4-6(5-11)10-8(13)9-2/h3,6H,1,4-5H2,2H3,(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVTWAVSJKIBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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